molecular formula C20H23FN2O4S2 B2459909 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1396633-43-4

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide

Cat. No. B2459909
CAS RN: 1396633-43-4
M. Wt: 438.53
InChI Key: PHKBBSFNOLKHIM-UHFFFAOYSA-N
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Description

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O4S2 and its molecular weight is 438.53. The purity is usually 95%.
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Scientific Research Applications

Cyclooxygenase-2 Inhibition

Research on similar sulfonamide derivatives has demonstrated their potential in selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Introduction of fluorine atoms into the benzenesulfonamide structure has shown to preserve COX-2 inhibitory potency while enhancing selectivity, identifying compounds with significant therapeutic potential for conditions such as rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).

Kynurenine 3-Hydroxylase Inhibition

Sulfonamide derivatives have also been evaluated for their ability to inhibit kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation, which has implications in neurodegenerative diseases. Compounds developed have shown high affinity and efficacy in vitro, suggesting potential for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).

Anticancer Potential

Several studies have synthesized and evaluated sulfonamide derivatives for their cytotoxic and anticancer activities. Certain derivatives displayed interesting cytotoxic activities against various cancer cell lines, indicating their potential as anti-tumor agents. Moreover, the introduction of specific substituents, such as fluorine or hydroxy groups, has been shown to enhance the cytotoxicity of these compounds, suggesting a promising direction for developing new anticancer therapies (H. Gul et al., 2016).

Carbonic Anhydrase Inhibition

Sulfonamide compounds have been extensively studied for their inhibitory effects on carbonic anhydrases, enzymes that play crucial roles in physiological processes such as respiration and pH homeostasis. These inhibitors have shown potential in treating a variety of conditions, including glaucoma, epilepsy, and cancer, by targeting specific isoforms of the enzyme (A. Alafeefy et al., 2015).

properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S2/c21-17-5-3-16(4-6-17)20(11-12-20)15-22-29(26,27)19-9-7-18(8-10-19)23-13-1-2-14-28(23,24)25/h3-10,22H,1-2,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKBBSFNOLKHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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